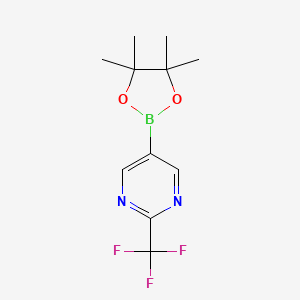
2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine is an indole derivative that features a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Alkylation: Finally, the amine is alkylated with an appropriate alkyl halide to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert the compound into its reduced forms.
Substitution: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethan-1-amine: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.
4-bromo-1H-indole-3-yl)ethan-1-amine: Similar structure but without the methyl group at the 2-position.
2-methyl-1H-indole-3-yl)ethan-1-amine: Similar structure but without the bromine atom at the 4-position.
Uniqueness
The presence of both the bromine atom at the 4-position and the methyl group at the 2-position in 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine imparts unique chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s binding affinity to biological targets, its solubility, and its overall stability.
Properties
CAS No. |
1018592-93-2 |
|---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



